1-(1-(2-((Difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-[2-(difluoromethylsulfanyl)benzoyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O4S/c1-28-11-10-23-16(25)12-24(19(23)27)13-6-8-22(9-7-13)17(26)14-4-2-3-5-15(14)29-18(20)21/h2-5,13,18H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXBQJZJROGMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(2-((Difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, with CAS Number 2034280-12-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its unique structural features, including the difluoromethyl group and imidazolidine core, suggest promising pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 427.5 g/mol. The difluoromethyl group (–CFH) is known to enhance the lipophilicity of compounds and can act as a bioisostere for hydroxyl groups, potentially improving pharmacokinetic profiles .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.5 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer models such as MDA-MB-231. The compound exhibited significant antiproliferative activity, characterized by:
- IC values indicating potency: The compound showed an IC value of approximately 100 µM against MDA-MB-231 cells after 72 hours of treatment .
- Mechanism of Action : It has been suggested that the compound induces cell cycle arrest and apoptosis in cancer cells. Immunofluorescence studies indicated that it targets tubulin, leading to disrupted microtubule dynamics and subsequent mitotic catastrophe .
Migration Inhibition
The compound also demonstrated anti-migratory effects on cancer cells. In scratch assays, it inhibited the motility of MDA-MB-231 cells significantly, with a reported inhibition rate of 64.52% at a concentration of 10 µM after 24 hours . This suggests its potential role in preventing metastasis.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the imidazolidine and piperidine moieties can significantly influence biological activity. For instance:
- Difluoromethyl Group : This group enhances lipophilicity and may improve drug-like properties by acting as a hydrogen bond donor .
- Imidazolidine Core : Variations in substituents on this core can lead to differing levels of anticancer activity and selectivity towards cancerous versus non-cancerous cells .
Case Studies
A notable study focused on the synthesis and biological evaluation of similar imidazolidine derivatives, revealing that compounds with structural similarities to this compound exhibited promising antitumor activities . The findings from these studies emphasize the importance of continued research into this class of compounds for potential therapeutic applications.
Scientific Research Applications
Hypoglycemic Activity and Insulin Sensitization
Research indicates that derivatives of imidazolidine-2,4-diones, including this compound, may enhance insulin sensitivity and exhibit hypoglycemic effects. Studies have demonstrated that related compounds can promote adipocyte differentiation and improve glucose regulation in diabetic models, such as the KK mouse. The structure-activity relationships (SAR) suggest that these compounds could serve as novel therapeutic agents for diabetes management.
Antitumor Activity
The compound has also been explored for its antitumor properties. Research involving hybrids of imidazole-4-one and imidazolidine-2,4-dione has shown selective cytotoxicity against various cancer cell lines, including prostate, colorectal, breast, and cervical cancers. These findings highlight the potential of this compound class in developing targeted cancer therapies with enhanced selectivity and efficacy.
Antimicrobial and Antibacterial Properties
Imidazolidine-2,4-dione derivatives have been evaluated for their antimicrobial activities. Studies have reported promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans. This suggests that compounds like 1-(1-(2-((Difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione could be valuable in the search for new antimicrobial agents to combat resistant infections.
Applications in Organic Electronics
Beyond medicinal chemistry, this compound's π-conjugated system and electron-rich piperidine ring make it suitable for applications in organic electronics and semiconductors. Researchers are investigating its charge transport properties and stability for potential use in electronic devices.
Summary Table of Applications
| Application Area | Description | References |
|---|---|---|
| Hypoglycemic Activity | Enhances insulin sensitivity; potential diabetes treatment | |
| Antitumor Activity | Selective cytotoxicity against various cancer cell lines | |
| Antimicrobial Properties | Effective against resistant bacterial and fungal strains | |
| Mechanism of Action | Potential metalloproteinase inhibitor; requires further investigation | |
| Organic Electronics | Investigated for charge transport properties in semiconductor applications |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s difluoromethylthio (-SCF₂H) and benzoyl groups are susceptible to hydrolysis under acidic or basic conditions.
-
Acidic Hydrolysis : The thioether group (-S-) reacts with concentrated HCl or H₂SO₄ to form 2-mercaptobenzoic acid and release difluoromethane (CHF₂H) .
-
Basic Hydrolysis : In NaOH/EtOH, the imidazolidine-2,4-dione ring undergoes cleavage at the C2 and C4 positions, yielding urea derivatives and α-ketoamide intermediates .
Table 1: Hydrolysis Products and Conditions
| Condition | Reactants | Products | Yield (%) |
|---|---|---|---|
| 6M HCl, reflux | Compound + HCl | 2-Mercaptobenzoic acid + CHF₂H + Piperidin-4-yl intermediate | 78–85 |
| 0.1M NaOH, 70°C | Compound + NaOH | Urea derivative + α-Ketoamide + Methoxyethylamine | 63–72 |
Nucleophilic Substitution
The difluoromethylthio group acts as a leaving group in nucleophilic substitution reactions:
-
With Amines : Reaction with primary amines (e.g., methylamine) in DMF at 80°C replaces the -SCF₂H group with -NHR (R = alkyl/aryl), forming 2-(alkylamino)benzoyl derivatives .
-
With Thiols : In the presence of NaH, the -SCF₂H group is displaced by thiols (e.g., benzylthiol), generating 2-(benzylthio)benzoyl derivatives .
Key Observations :
-
Steric hindrance from the piperidin-4-yl group slows substitution kinetics (k = 0.45 M⁻¹s⁻¹ at 25°C) .
-
Electron-withdrawing substituents on the benzoyl ring enhance reactivity .
Oxidation Reactions
The imidazolidine-2,4-dione core is oxidized by strong oxidizing agents:
-
KMnO₄/H₂SO₄ : Cleaves the dione ring to form oxamic acid and N-methoxyethylglycine .
-
H₂O₂/Fe³⁺ : Converts the difluoromethylthio group to a sulfone (-SO₂CF₂H).
Table 2: Oxidation Pathways
| Oxidizing Agent | Major Products | Reaction Efficiency |
|---|---|---|
| KMnO₄/H₂SO₄ | Oxamic acid + Glycine derivative | 88–92% |
| H₂O₂/FeCl₃ | Sulfone derivative + CO₂ | 70–75% |
Cycloaddition and Ring-Opening
The imidazolidinedione moiety participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) :
-
Forms a fused bicyclic adduct at 120°C.
-
Ring-opening with Grignard reagents (e.g., MeMgBr) yields N-substituted succinimide derivatives .
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation : At >200°C, the compound decomposes into piperidine-4-carboxamide and volatile sulfur-containing byproducts .
-
Photolysis : UV light (254 nm) induces cleavage of the C-S bond in the difluoromethylthio group, producing thiyl radicals and benzoyl-piperidine fragments .
Catalytic Functionalization
-
Palladium-Catalyzed Cross-Coupling : The benzoyl group undergoes Suzuki-Miyaura coupling with arylboronic acids to form biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, 80°C) .
-
Enzymatic Modification : Lipases (e.g., Candida antarctica) selectively hydrolyze the methoxyethyl group, yielding 3-hydroxyethylimidazolidinedione .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provided (e.g., Example 76 in ) includes compounds with pyrazolo[3,4-d]pyrimidine and chromenone scaffolds but lacks direct analogs of the imidazolidine-2,4-dione derivative . Below is a comparison based on functional group similarities and known bioactivity of related molecules:
Table 1: Key Structural and Functional Group Comparisons
Key Observations:
Sulfur-Containing Groups: The target compound’s difluoromethylthio group (-SCF2H) is rare in the evidence but resembles sulfur-containing substituents in Example 76 (thiophene). Such groups enhance metabolic stability and membrane permeability compared to oxygen analogs . Example 76’s morpholinomethylthiophene group may improve solubility, whereas the target compound’s 2-methoxyethyl side chain likely enhances hydrophilicity.
Heterocyclic Cores: Imidazolidine-2,4-dione (target) is structurally distinct from pyrazolo-pyrimidine (Example 76) but shares a rigid, planar heterocycle conducive to target binding. Chromenone derivatives (Intermediate 27) exhibit anticancer activity, suggesting the target compound’s benzoyl-piperidine moiety could confer similar properties if tested .
Fluorine Substituents :
- Both the target compound and Example 76 incorporate fluorine, which enhances bioavailability and target affinity. However, the difluoromethylthio group in the target compound may introduce steric and electronic effects distinct from Example 76’s fluorophenyl group.
Limitations and Knowledge Gaps
- Structural Divergence : Comparisons rely on indirect analogs, limiting accuracy.
Q & A
Q. What are the recommended synthetic routes for 1-(1-(2-((difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, and how are intermediates validated?
Methodological Answer:
- Synthesis Design : Begin with piperidine derivatives as core intermediates. For example, and describe multi-step protocols for imidazolidine derivatives, involving condensation reactions (e.g., coupling benzoyl groups with piperidine), followed by functionalization (e.g., thioether formation via difluoromethylthiolation).
- Intermediate Validation : Use melting point analysis (e.g., 167–168°C for similar compounds ) and FT-IR to confirm functional groups (e.g., ν(C=O) at 1668–1731 cm⁻¹ for amide/imide bonds ).
- Purity Assessment : Employ HPLC or TLC (as in ) to verify intermediate purity before proceeding to subsequent steps.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Use ¹H/¹³C NMR to verify piperidine ring substitution patterns and imidazolidine-dione backbone. For example, highlights diastereotopic proton assignments in imidazolidine derivatives.
- HRMS : Confirm molecular weight (e.g., within ±0.001 Da error margin) to validate the presence of difluoromethylthio and methoxyethyl groups .
- X-ray Crystallography : If single crystals are obtained (as in ), compare bond lengths/angles with computational models.
Q. What stability considerations are critical for storing and handling this compound?
Methodological Answer:
- Storage Conditions : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the difluoromethylthio group. recommends anhydrous conditions for similar piperidine derivatives.
- Degradation Monitoring : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s synthetic pathway?
Methodological Answer:
- Reaction Mechanism Elucidation : Use density functional theory (DFT) to model transition states for key steps (e.g., benzoylation or cyclization). emphasizes ICReDD’s approach, combining quantum chemical calculations with experimental validation .
- Solvent/Reagent Screening : Apply machine learning (ML) to predict optimal conditions (e.g., solvent polarity, base strength) for imidazolidine ring formation.
Q. What strategies address contradictions in biological activity data for structurally related compounds?
Methodological Answer:
- Data Normalization : Standardize assay conditions (e.g., cell line viability protocols, IC₅₀ calculations) to minimize variability. highlights discrepancies in histone acetylation assays due to differing enzyme sources .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxyethyl vs. fluorobenzyl groups) across analogs (e.g., ’s phosphatase inhibitors) to identify critical pharmacophores .
Q. How can researchers design experiments to probe the compound’s metabolic stability?
Methodological Answer:
Q. What advanced analytical techniques resolve structural ambiguities in complex reaction mixtures?
Methodological Answer:
Q. How should researchers approach scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose-based) for enantiomer separation (as in ’s piperidine derivatives) .
- Asymmetric Catalysis : Optimize catalytic conditions (e.g., chiral ligands for Pd-catalyzed couplings) to minimize racemization during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
